Cas no 1808575-79-2 ((Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide)

(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide structure
1808575-79-2 structure
Product Name:(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide
CAS No:1808575-79-2
MF:C17H17N5OS
MW:339.414781332016
CID:6136473
PubChem ID:137834251
Update Time:2025-07-14

(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • Z1726313898
    • 2-cyano-N-[2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide
    • 1808575-79-2
    • (Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide
    • EN300-26601088
    • Inchi: 1S/C17H17N5OS/c18-11-14(10-12-4-2-1-3-5-12)16(23)19-8-9-22-15(13-6-7-13)20-21-17(22)24/h1-5,10,13H,6-9H2,(H,19,23)(H,21,24)/b14-10-
    • InChI Key: VMUAWJZGEHVPFJ-UVTDQMKNSA-N
    • SMILES: S=C1NN=C(C2CC2)N1CCNC(/C(/C#N)=C\C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 339.11538136g/mol
  • Monoisotopic Mass: 339.11538136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 622
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 113Ų

(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26601088-0.05g
2-cyano-N-[2-(3-cyclopropyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide
1808575-79-2 95.0%
0.05g
$246.0 2025-03-20

(Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide Related Literature

Additional information on (Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide

Comprehensive Analysis of (Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide (CAS No. 1808575-79-2)

The compound (Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide (CAS No. 1808575-79-2) is a highly specialized organic molecule with a unique structural framework. Its 1,2,4-triazole core, combined with a cyclopropyl group and a sulfanylidene moiety, makes it a subject of significant interest in medicinal chemistry and drug discovery. Researchers are particularly intrigued by its potential applications in targeting specific enzymatic pathways, given its Z-configuration and cyano functionality, which are often associated with bioactivity.

In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine. The (Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide structure aligns with this trend, as its phenylprop-2-enamide backbone is reminiscent of known pharmacophores. This has led to increased searches for "1,2,4-triazole derivatives in drug design" and "sulfanylidene-containing compounds" in academic and industrial databases.

The compound's CAS No. 1808575-79-2 is frequently referenced in patent literature, particularly in contexts involving heterocyclic chemistry and structure-activity relationship (SAR) studies. Its Z-configuration is critical for its stereospecific interactions, a topic gaining traction in forums discussing "stereochemistry in bioactive molecules." Additionally, the cyclopropyl ring is a hotspot for researchers exploring "ring strain effects on binding affinity," a niche yet growing area in computational chemistry.

From a synthetic perspective, the preparation of (Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide involves multi-step organic transformations, including cycloaddition and amide coupling reactions. These methods are often optimized for yield and purity, addressing common queries like "how to synthesize triazole-based amides" or "best practices for Z-alkene stabilization." The compound's cyano group further adds to its versatility, as it can serve as a precursor for additional functionalization.

In the context of drug delivery systems, the sulfanylidene moiety in CAS No. 1808575-79-2 has sparked interest due to its potential role in prodrug development. This aligns with trending searches such as "improving bioavailability with sulfur-containing groups." Moreover, the compound's phenylprop-2-enamide segment is often compared to cinnamide derivatives, which are known for their anti-inflammatory and neuroprotective properties.

As the scientific community continues to explore targeted therapies, (Z)-2-Cyano-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]-3-phenylprop-2-enamide remains a compelling candidate for further investigation. Its structural complexity and functional diversity make it a valuable subject for studies on "molecular docking" and "fragment-based drug discovery," both of which are highly searched topics in AI-driven research platforms.

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